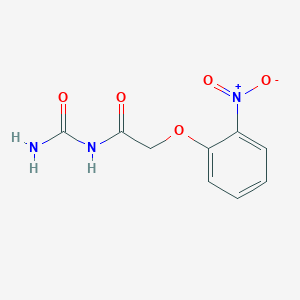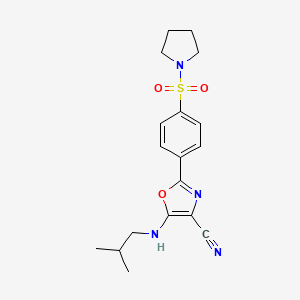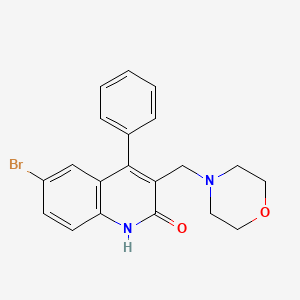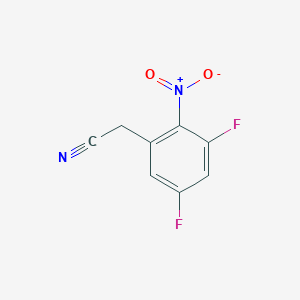
4-chloro-N-propyl-N'-tosylbenzimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-propyl-N'-tosylbenzimidamide, also known as TCB-2, is a synthetic compound that belongs to the class of benzimidazole derivatives. It has been widely studied for its potential use in scientific research as a selective agonist for the 5-HT2A receptor. The 5-HT2A receptor is a subtype of the serotonin receptor, which is involved in various physiological and psychological processes such as mood regulation, cognition, and perception.
Applications De Recherche Scientifique
Apoptosis Inducers in Cancer Research
- A cell- and caspase-based apoptosis induction assay was developed for discovering apoptosis inducers, including various compounds similar to 4-chloro-N-propyl-N'-tosylbenzimidamide. This method is pivotal in anticancer drug research, helping in the identification of potential drugs, understanding signaling pathways, and identifying druggable targets (Cai, Drewe, & Kasibhatla, 2006).
Photocatalytic Water Detoxification
- The compound was used as a model in research on photocatalytic properties of industrial TiO2 catalysts, comparing their efficiencies in treating contaminated waters. This is crucial for developing methods to treat water contaminated with industrial pollutants (Guillard et al., 1999).
Wastewater Treatment Technologies
- A new reactor design using titanium dioxide-coated fused-silica glass fibers for wastewater treatment was described, using 4-chlorophenol (a similar compound) as the test compound. This research is significant for advancing wastewater treatment methods (Hofstadler, Bauer, Novalic, & Heisler, 1994).
Chemical Synthesis and Reactivity
- Studies on the reactivity of chloro-phenyldiazirines, compounds related to 4-chloro-N-propyl-N'-tosylbenzimidamide, have been conducted. This research provides insights into the mechanisms and pathways of reactions involving similar compounds, which is vital for organic synthesis (Martinů & Dailey, 2006).
Catalysis and Ligand Interactions
- Research on luminescent mono- and binuclear cyclometalated platinum(II) complexes, involving compounds structurally related to 4-chloro-N-propyl-N'-tosylbenzimidamide, has been conducted. This is significant for understanding the interactions in catalysis and the development of new catalysts (Lai et al., 1999).
Chemical Modification and Synthesis Techniques
- Suzuki–Miyaura cross-coupling approaches have been used to synthesize derivatives of compounds like 4-chloro-8-tosyloxyquinoline, offering new pathways and methods in the synthesis of complex organic molecules (Heiskanen & Hormi, 2009).
Optical Properties and Device Applications
- Novel compounds showing nonlinear optical absorption have been synthesized and investigated, including compounds similar to 4-chloro-N-propyl-N'-tosylbenzimidamide. Such research is crucial for the development of optical devices like limiters (Rahulan et al., 2014).
Sensor Development for Environmental Monitoring
- A study on a photoelectrochemical sensor based on a heterojunction for detecting chlorinated organic pollutants highlights the role of similar compounds in environmental monitoring and pollution detection (Yan et al., 2019).
Propriétés
IUPAC Name |
4-chloro-N-(4-methylphenyl)sulfonyl-N'-propylbenzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O2S/c1-3-12-19-17(14-6-8-15(18)9-7-14)20-23(21,22)16-10-4-13(2)5-11-16/h4-11H,3,12H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILFCSJPAMDOUKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN=C(C1=CC=C(C=C1)Cl)NS(=O)(=O)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-propyl-N'-tosylbenzimidamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Thiophen-3-yl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide](/img/structure/B2466713.png)

![1,3-bis(3,4-dimethylphenyl)-8-ethoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2466716.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)butyramide hydrochloride](/img/structure/B2466721.png)
![8-bromo-2,2-dimethyl-3,4-dihydro-2H-benzo[1,4]oxazine](/img/structure/B2466722.png)

![2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2466727.png)
![1-[3-[(2,2,3,3,4,4,5,5-Octafluoropentyl)oxy]-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone](/img/structure/B2466728.png)
![3-(2-chloro-6-fluorophenyl)-5-methyl-N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}-1,2-oxazole-4-carboxamide](/img/structure/B2466731.png)
![N-(oxolan-2-ylmethyl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide](/img/structure/B2466732.png)


